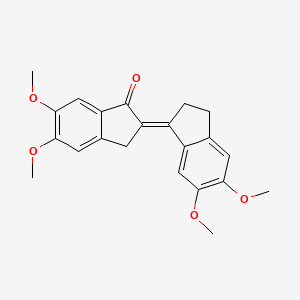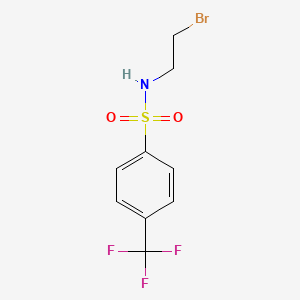
2-Propenamide, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenamide, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-hydroxy- is a complex organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, diethylamine, and acrylonitrile.
Formation of Intermediate: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with diethylamine to form an imine intermediate.
Addition of Acrylonitrile: The imine intermediate is then reacted with acrylonitrile under controlled conditions to form the cyano-substituted intermediate.
Nitration: The cyano-substituted intermediate undergoes nitration to introduce the nitro group at the desired position.
Hydroxylation: Finally, the hydroxylation of the intermediate is carried out to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Propenamide, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Hydrolysis: Hydrolysis reactions can break down the compound into simpler components.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.
Hydrolysis: Acidic or basic conditions (HCl, NaOH) are used for hydrolysis reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted aromatic compounds.
Hydrolysis: Simpler amides or carboxylic acids.
科学研究应用
2-Propenamide, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-hydroxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique functional groups.
作用机制
The mechanism of action of 2-Propenamide, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-hydroxy- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and cyano allows it to form strong interactions with target molecules, influencing their activity.
相似化合物的比较
Similar Compounds
2-Propenamide, 2-cyano-3-(3,4-dimethoxyphenyl)-N,N-diethyl-3-hydroxy-: Lacks the nitro group, resulting in different reactivity and applications.
2-Propenamide, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-dimethyl-3-hydroxy-: Contains dimethyl instead of diethyl groups, affecting its chemical properties.
2-Propenamide, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-methoxy-: Has a methoxy group instead of a hydroxy group, leading to different reactivity.
Uniqueness
The uniqueness of 2-Propenamide, 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-hydroxy- lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both nitro and cyano groups makes it a versatile compound for various chemical transformations and applications.
属性
分子式 |
C16H19N3O6 |
|---|---|
分子量 |
349.34 g/mol |
IUPAC 名称 |
(Z)-2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethyl-3-hydroxyprop-2-enamide |
InChI |
InChI=1S/C16H19N3O6/c1-5-18(6-2)16(21)11(9-17)14(20)10-7-12(19(22)23)15(25-4)13(8-10)24-3/h7-8,20H,5-6H2,1-4H3/b14-11- |
InChI 键 |
YZXSSAOGXJRGRO-KAMYIIQDSA-N |
手性 SMILES |
CCN(CC)C(=O)/C(=C(/C1=CC(=C(C(=C1)OC)OC)[N+](=O)[O-])\O)/C#N |
规范 SMILES |
CCN(CC)C(=O)C(=C(C1=CC(=C(C(=C1)OC)OC)[N+](=O)[O-])O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


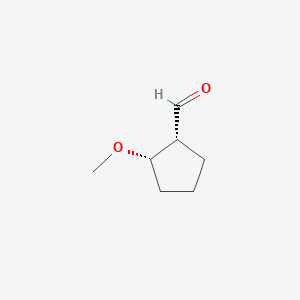
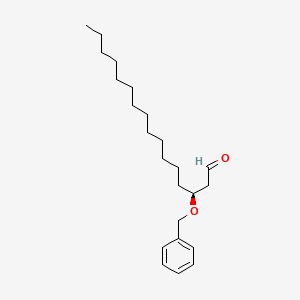


![(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis((R)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11827792.png)

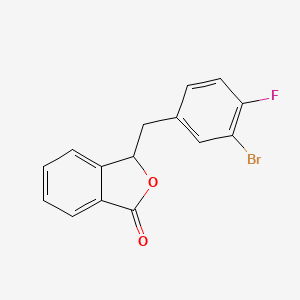
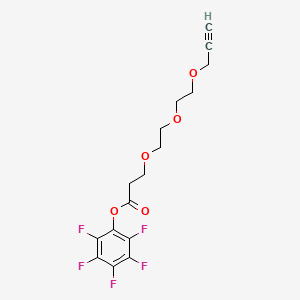
![(4R)-Methyl 4-((3R,8S,10S,13S,14S)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11827807.png)
![(3R,5S)-5-([1,1'-biphenyl]-4-ylmethyl)-1-((S)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-methylpyrrolidin-2-one](/img/structure/B11827819.png)

